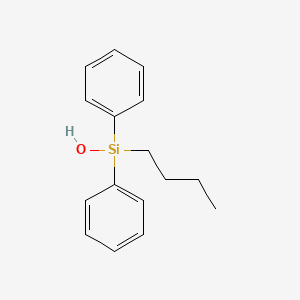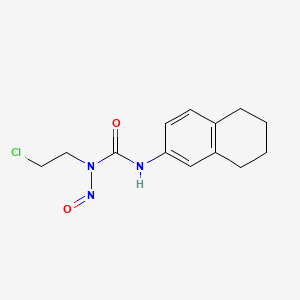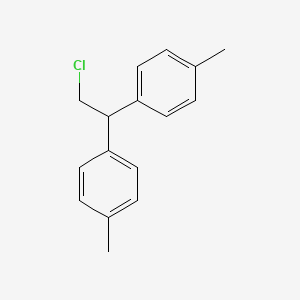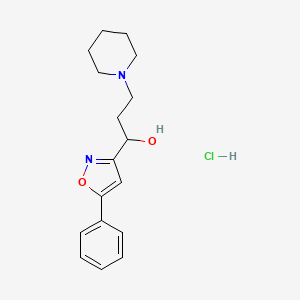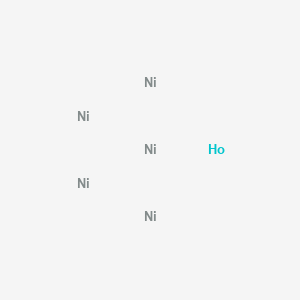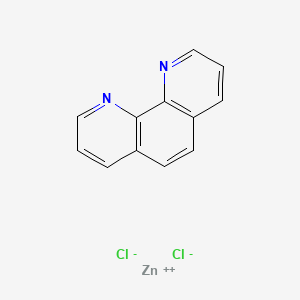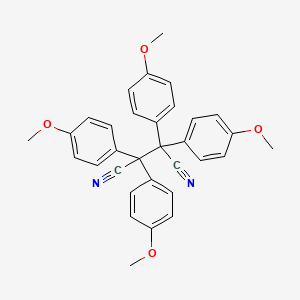
1H-1,2,4-Triazole, 3-azido-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-azido-5-methyl- is a nitrogen-rich heterocyclic compound with the molecular formula C3H4N6. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3-azido-5-methyl- typically involves the diazotization of 5-amino-3-methyl-1H-1,2,4-triazole followed by the substitution of the diazonium group with an azide group. The reaction conditions often include the use of sodium nitrite in an acidic medium, followed by the addition of sodium azide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring safety and efficiency.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-azido-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines
Scientific Research Applications
1H-1,2,4-Triazole, 3-azido-5-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-azido-5-methyl- involves its interaction with various biological targets. The azido group can participate in click chemistry reactions, forming stable triazole rings that can bind to enzymes and receptors. This binding can inhibit enzyme activity or disrupt receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3-azido-5-methyl- is unique due to its azido group, which imparts distinct reactivity compared to other triazoles. Similar compounds include:
1H-1,2,4-Triazole, 3-amino-5-methyl-: Lacks the azido group, making it less reactive in certain chemical reactions.
1H-1,2,4-Triazole, 3-nitro-5-methyl-: Contains a nitro group instead of an azido group, leading to different chemical and biological properties.
1H-1,2,3-Triazole derivatives: Differ in the arrangement of nitrogen atoms, resulting in varied reactivity and applications
Properties
CAS No. |
21041-86-1 |
|---|---|
Molecular Formula |
C3H4N6 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
5-azido-3-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C3H4N6/c1-2-5-3(7-6-2)8-9-4/h1H3,(H,5,6,7) |
InChI Key |
WGPFYYUKVIIOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



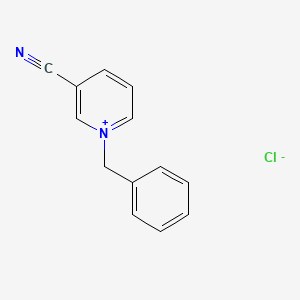
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
